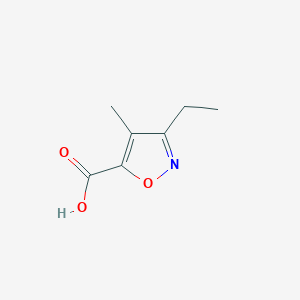

3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-4(2)6(7(9)10)11-8-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHPRLGWOIJFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668716 | |

| Record name | 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-75-5 | |

| Record name | 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological activity is still ongoing.

Mode of Action

It is known that the isoxazole ring structure, which this compound contains, is a common feature in many biologically active compounds. The isoxazole ring can interact with various biological targets, potentially leading to a variety of physiological effects.

Biochemical Pathways

Isoxazoles are known to be involved in a variety of biological processes. For example, they can participate in reactions leading to the formation of other biologically active compounds

Pharmacokinetics

The compound’s molecular weight (15515 g/mol) and its physical form (powder) suggest that it may have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate. This suggests that exposure to light could potentially affect the stability and activity of this compound.

Biological Activity

3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO3. The structure features an oxazole ring, which is known for its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various human cell lines, suggesting its potential as an anticancer agent.

- Immunomodulatory Effects : The compound has demonstrated immunosuppressive properties, affecting the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic signaling molecules such as caspases and Fas .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| Jurkat | 10 | Caspase activation |

| MCF-7 | 12 | NF-kB modulation |

Immunosuppressive Properties

The compound has been evaluated for its immunosuppressive effects. It was found to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in human whole blood cultures, which is crucial for inflammatory responses .

Table 2: Immunosuppressive Activity Data

| Concentration (µM) | TNFα Inhibition (%) |

|---|---|

| 6.25 | 40 |

| 12.5 | 60 |

| 25 | 75 |

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that this compound exhibits dose-dependent inhibition on PBMC proliferation induced by phytohemagglutinin A (PHA). The most potent derivatives showed significant immunosuppressive activity without notable cytotoxicity .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts with specific enzymes and receptors implicated in cancer and inflammatory pathways. These interactions may explain its observed biological activities and support further drug development efforts .

Scientific Research Applications

Medicinal Chemistry

EMOCA has been investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that EMOCA exhibits significant antimicrobial properties against various bacteria and fungi. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative pathogens, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Properties : EMOCA has shown cytotoxic effects on several cancer cell lines. A notable study reported that it significantly inhibited the growth of ovarian (OVXF 899) and renal (RXF 486) cancer cells, with IC50 values indicating potent efficacy.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases.

Agriculture

EMOCA's derivatives are being explored as agrochemicals, particularly in developing new pesticides. Its structural characteristics allow it to interact effectively with biological targets in pests, potentially leading to safer and more effective pest control agents.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and carboxylic acid group participate in oxidation reactions.

Key Observations:

-

Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the oxazole ring undergoes cleavage, forming α-keto acids or amides .

-

Carboxylic Acid Stability : The carboxylic acid moiety is resistant to mild oxidants but may decarboxylate under thermal or strongly acidic conditions.

Table 1: Oxidation Reactions

Reduction Reactions

Reductive modifications target the oxazole ring and substituents.

Key Observations:

-

Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole ring to a dihydrooxazole or open-chain amine derivatives .

-

Ethyl/Methyl Groups : Alkyl substituents remain stable under standard reduction conditions.

Table 2: Reduction Reactions

| Reagents/Conditions | Products Formed | Yield/Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | Dihydrooxazole intermediate | Selective for ring saturation |

| LiAlH₄, THF | Alcohol derivatives (via ester intermediates) | Limited applicability |

Substitution Reactions

The oxazole ring supports electrophilic and nucleophilic substitutions, influenced by the electron-withdrawing carboxylic acid group.

Key Observations:

-

Electrophilic Substitution : Halogenation (e.g., Br₂ in acetic acid) occurs at the 4-position of the oxazole ring.

-

Nucleophilic Acyl Substitution : The carboxylic acid undergoes esterification or amidation (e.g., with SOCl₂ followed by alcohol/amine).

Table 3: Substitution Reactions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Halogenation | Br₂, CH₃COOH | 4-Bromo-3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid |

| Esterification | SOCl₂, ROH | Ethyl/methyl esters |

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in cycloaddition reactions, though data for this specific compound is limited.

Key Observations:

-

Diels-Alder Reactions : The oxazole ring acts as a dienophile, forming bicyclic adducts under thermal conditions .

-

Ring-Opening : Acidic hydrolysis cleaves the oxazole ring to form β-keto amides .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming ethyl-methyl oxazole fragments.

-

Photodegradation : UV exposure in solution leads to ring-opening products via radical intermediates.

Comparative Reactivity with Analogues

Reactivity trends from similar compounds (e.g., 5-ethyl-4-methylisoxazole-3-carboxylic acid ):

-

Carboxylic Acid Reactivity : Higher acidity (pKa ~3.5) compared to non-oxazole carboxylic acids due to electron-withdrawing effects.

-

Steric Effects : The ethyl and methyl groups hinder reactions at the 3- and 4-positions.

Key Research Gaps

-

Direct experimental data for 3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid is sparse; most insights derive from structural analogs.

-

Mechanistic studies on ring-opening and cycloaddition pathways are needed.

Comparison with Similar Compounds

Key Observations :

- Ring Saturation : Dihydroisoxazole derivatives (e.g., ) exhibit partial saturation, enhancing conformational flexibility but reducing aromatic stability compared to fully unsaturated oxazoles .

- Substituent Position: The 3-ethyl-4-methyl substitution in the target compound optimizes steric bulk without excessive hydrophobicity, contrasting with 5-amino derivatives () that prioritize hydrogen-bonding capacity .

- Aromatic vs.

Physicochemical Properties

- Solubility : Carboxylic acid groups enhance aqueous solubility, but alkyl/aryl substituents (e.g., ethyl, benzyl) increase logP values, as seen in 3-benzyl-1,2-oxazole-5-carboxylic acid (logP ~2.1) .

- Acidity : The pKa of the carboxylic acid moiety (typically ~3–4) facilitates salt formation, improving formulation stability .

- Thermal Stability : Dihydroisoxazole derivatives () may exhibit lower thermal stability due to reduced aromaticity compared to fully conjugated oxazoles .

Preparation Methods

Synthesis via Triflylpyridinium Reagent-Mediated Cycloaddition

A recent, highly efficient method for synthesizing 4,5-disubstituted oxazoles involves the use of a triflylpyridinium reagent to activate carboxylic acids, followed by trapping with isocyanoacetates or tosylmethyl isocyanide. This method is notable for:

- Direct use of carboxylic acids as starting materials.

- Mild reaction conditions (room temperature to 40 °C).

- Broad substrate scope including aliphatic acids (such as ethyl-substituted acids).

- Good yields and scalability demonstrated in gram-scale syntheses.

Experimental Procedure Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Carboxylic acid (1 equiv), DMAP (1.5 equiv), DCM solvent, dry N2 atmosphere | Formation of acylpyridinium salt in situ |

| 2 | Addition of triflylpyridinium reagent (1.3 equiv), stir 5 min at RT | Activation of acid |

| 3 | Addition of isocyanide (1.2 equiv), stir at 40 °C for 30 min | Cycloaddition to form oxazole ring |

| 4 | Work-up: aqueous extraction, drying, and silica gel chromatography | Isolation of 4,5-disubstituted oxazole |

This method can be adapted to prepare this compound by selecting appropriate carboxylic acid and isocyanide precursors.

Diphenylphosphoryl Azide (DPPA)-Mediated One-Pot Synthesis

Another approach involves a DPPA-mediated cascade reaction starting from substituted 2-aminonicotinic acids or 2-aminoanthranilic acids with ethyl isocyanoacetate or tosylmethyl isocyanides. This method features:

- Metal-free conditions.

- Mild reaction temperatures.

- Formation of multiple bonds (C-C, C-O, C-N) in a single operation.

- Yields up to 94%.

- Potential for scale-up and late-stage functionalization.

Though this method is described for related heterocyclic systems, it provides a conceptual basis for synthesizing oxazole derivatives with ethyl and methyl substitutions at the 3 and 4 positions, respectively.

Hydrolysis of Ethyl Ester Intermediates

A classical method for obtaining oxazole carboxylic acids involves:

- Synthesis of the corresponding ethyl ester intermediate.

- Hydrolysis under basic conditions (e.g., lithium hydroxide monohydrate in a solvent mixture of tetrahydrofuran, methanol, and water).

- Acidification to precipitate the carboxylic acid.

- Purification by recrystallization.

This method is well-documented for 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid and can be adapted for this compound analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Triflylpyridinium reagent-mediated cycloaddition | Carboxylic acid, DMAP, triflylpyridinium reagent, isocyanide | RT to 40 °C, DCM, 30 min | Moderate to high (not specified) | Direct from acids, mild, scalable | Requires isocyanide availability |

| DPPA-mediated one-pot cascade | 2-Aminonicotinic acid derivatives, DPPA, ethyl isocyanoacetate | Mild, metal-free | Up to 94% | High yield, metal-free, one-pot | Specific to certain amino acid substrates |

| Ester hydrolysis | Ethyl ester intermediate, LiOH·H2O, THF/MeOH/H2O | 20 °C, 4 h | ~70% (reported for analogues) | Simple, well-known | Requires ester intermediate synthesis |

Research Findings and Notes

- The triflylpyridinium reagent method allows for the recovery and reuse of DMAP base, enhancing sustainability and cost-effectiveness.

- DPPA-mediated synthesis enables formation of complex oxazole derivatives with medicinal relevance under mild conditions, indicating potential for pharmaceutical applications.

- Hydrolysis of ethyl esters remains a reliable and straightforward method for obtaining carboxylic acid derivatives with good purity after recrystallization.

- Reaction optimization often involves controlling temperature, solvent composition, and reaction time to maximize yield and purity.

- Structural confirmation is typically performed using NMR, IR, and mass spectrometry, ensuring the correct substitution pattern on the oxazole ring.

Q & A

Q. What are the most reliable synthetic routes for 3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and hydroxylamine derivatives. Key steps include:

- Reacting substituted oxazole intermediates with ethyl groups under reflux in polar aprotic solvents (e.g., DMF or THF) at 50–80°C for 3–5 hours .

- Purification via recrystallization from ethanol or methanol, with yields optimized by controlling cooling rates and solvent ratios .

- Scalable synthesis methods (e.g., multi-step catalytic processes) are recommended for gram-scale production, as demonstrated in analogous heterocyclic systems .

Q. How can I confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare and spectra with literature data for oxazole derivatives (e.g., methyl and ethyl substituents typically resonate at δ 2.1–2.5 ppm and δ 1.2–1.4 ppm, respectively) .

- HPLC-MS : Monitor purity using reverse-phase C18 columns with UV detection at 220–260 nm and confirm molecular weight via ESI-MS (expected [M+H]: 184.07) .

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use fume hoods to avoid inhalation of fine powders or vapors .

- Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (observed in structurally similar oxazoles) .

- Store in airtight containers under inert gas (e.g., N) at –20°C to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, applying TWIN/BASF commands to address twinning or disordered regions .

- Data Validation : Cross-check against analogous structures in the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles (e.g., C-O bonds in oxazole rings: 1.36 ± 0.02 Å) .

- Temperature Factors : Model thermal motion with anisotropic displacement parameters for non-hydrogen atoms to improve R-factor convergence (<5%) .

Q. What strategies optimize derivatization for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Carboxylic Acid Functionalization : Convert to amides via EDC/HOBt coupling with primary/secondary amines (e.g., 70–90% yields in DCM at 0°C to RT) .

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 4-methyl position using NBS or SOCl under radical initiation .

- Biological Assays : Test derivatives for activity in enzyme inhibition (e.g., COX-2) or antimicrobial models, correlating substituent effects with IC values .

Q. How do solvent and pH affect the compound’s stability during long-term storage?

- Methodological Answer :

- pH Stability : Avoid aqueous solutions below pH 3 (promotes decarboxylation) or above pH 8 (hydrolysis of the oxazole ring). Stability is optimal in dry aprotic solvents (e.g., DMSO-d) .

- Thermal Degradation : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1CX2 for COX-2). Parameterize the ligand with GAFF2 force fields .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability, focusing on hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Arg120) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.